molecular formula C22H32O3 B082185 17-Methoxyprogesterone CAS No. 13254-82-5

17-Methoxyprogesterone

Cat. No.: B082185
CAS No.: 13254-82-5
M. Wt: 344.5 g/mol
InChI Key: BYKGBGGTSKSTJK-GUCLMQHLSA-N
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Description

17-Methoxyprogesterone is a synthetic steroidal compound. It is structurally related to progesterone and is often studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methoxyprogesterone typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the methylation of Pregn-4-ene-3,20-dione at the 17th position. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

17-Methoxyprogesterone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more reduced forms, using agents like lithium aluminum hydride.

    Substitution: The methoxy group at the 17th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated steroidal compounds.

Scientific Research Applications

17-Methoxyprogesterone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular pathways and gene expression.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.

    Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 17-Methoxyprogesterone involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various biological processes. The compound’s effects are mediated through pathways involving the progesterone receptor, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: A natural steroid hormone with similar structural features.

    17α-Hydroxyprogesterone: Another synthetic steroid with hydroxylation at the 17th position.

    Pregn-4-ene-3,20-dione, 16,17-epoxy-: A related compound with an epoxy group at the 16th and 17th positions.

Uniqueness

17-Methoxyprogesterone is unique due to its methoxy group at the 17th position, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

CAS No.

13254-82-5

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1

InChI Key

BYKGBGGTSKSTJK-GUCLMQHLSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC

Origin of Product

United States

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